Avasopasem manganese

Description

This compound is a mimetic of the enzyme superoxide dismutase (SOD) that may potentially be used to reduce oral mucositis and esophagitis associated with radiation therapy and chemoradiotherapy. Upon administration, this compound may mimic native SODs and catalyze the formation of molecular oxygen and hydrogen peroxide from the burst of superoxide anion present in the irradiated tissues upon radiation and/or induced by chemotherapy. This may decrease the damage of radiation and/or chemotherapy to normal tissues.

Properties

Key on ui mechanism of action |

Avasopasem manganese is a superoxide dismutase mimetic that rapidly and selectively converts superoxide to hydrogen peroxide and oxygen in order to protect normal tissue from radiation therapy-induced damage. This drug is currently being investigated against oral mucositis, esophagitis, and COVID-19. |

|---|---|

CAS No. |

435327-40-5 |

Molecular Formula |

C21H35Cl2MnN5 |

Molecular Weight |

483.4 g/mol |

IUPAC Name |

dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene |

InChI |

InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m0.../s1 |

InChI Key |

WXEMWBBXVXHEPU-NDOCQCNASA-L |

SMILES |

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)NCCN[C@H]3CCCC[C@@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |

Canonical SMILES |

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Avasopasem manganese; |

Origin of Product |

United States |

Foundational & Exploratory

GC4419 (Avasopasem Manganese): A Technical Guide to its Superoxide Dismutase Mimetic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GC4419, also known as avasopasem manganese, is a potent and highly selective small molecule superoxide (B77818) dismutase (SOD) mimetic. It is a manganese-based pentaazamacrocyclic complex designed to catalytically convert superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. This activity mimics the function of the endogenous SOD enzymes, which are a critical component of the cellular antioxidant defense system. Radiation therapy, a cornerstone of cancer treatment, generates a significant amount of superoxide, leading to oxidative stress and damage to normal tissues. GC4419 is being developed to mitigate these side effects, particularly severe oral mucositis (SOM) in head and neck cancer patients undergoing radiotherapy. This technical guide provides an in-depth overview of the core SOD mimetic activity of GC4419, including its mechanism of action, quantitative efficacy data, relevant experimental protocols, and its influence on key cellular signaling pathways.

Core Mechanism: Superoxide Dismutase Mimetic Activity

The primary mechanism of action of GC4419 is its ability to catalyze the dismutation of the superoxide radical. This process involves a cyclical reduction and oxidation of the manganese center. The catalytic rate constant for this reaction is approximately 2 x 10⁷ M⁻¹s⁻¹, a value that, while lower than the native SOD enzyme (approximately 2 x 10⁹ M⁻¹s⁻¹), is highly effective at reducing superoxide levels in a biological context.

The dismutation reaction proceeds as follows:

-

Reduction of Mn(II): O₂⁻ + Mn(II)-complex → O₂ + Mn(I)-complex

-

Oxidation of Mn(I): O₂⁻ + 2H⁺ + Mn(I)-complex → H₂O₂ + Mn(II)-complex

This catalytic cycle allows a single molecule of GC4419 to neutralize numerous superoxide radicals. A key feature of GC4419 is its high selectivity for superoxide, with minimal reactivity towards other reactive oxygen species such as hydrogen peroxide and nitric oxide.

Quantitative Data

The efficacy of GC4419 has been quantified in both preclinical and clinical studies.

Table 1: In Vitro Activity of GC4419

| Parameter | Value | Reference |

| Catalytic Rate Constant (k_cat) for Superoxide Dismutation | 2 x 10⁷ M⁻¹s⁻¹ |

Table 2: Clinical Efficacy of GC4419 in Reducing Severe Oral Mucositis (SOM) in Head and Neck Cancer Patients (Phase 2b Study)

| Endpoint | Placebo | GC4419 (90 mg) | Reduction | p-value | Reference |

| Median Duration of SOM | 19 days | 1.5 days | 92% | 0.024 | |

| Incidence of SOM | 65% | 43% | 34% | 0.009 | |

| Incidence of Grade 4 OM | 30% | 16% | 47% | 0.045 |

Experimental Protocols

Superoxide Dismutase Activity Assay (Nitroblue Tetrazolium Reduction Method)

This assay spectrophotometrically measures the inhibition of nitroblue tetrazolium (NBT) reduction by superoxide radicals.

Principle: Xanthine (B1682287) oxidase metabolizes xanthine to produce superoxide radicals, which then reduce NBT to formazan, a blue-colored product. SOD or an SOD mimetic competes with NBT for superoxide, thus inhibiting the colorimetric reaction. The degree of inhibition is proportional to the SOD activity.

Protocol:

-

Reagent Preparation:

-

Reaction Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.8).

-

Xanthine Solution: 1.5 mM in reaction buffer.

-

NBT Solution: 0.24 mM in reaction buffer.

-

Xanthine Oxidase Solution: Prepare a stock solution and dilute to the desired activity (e.g., 0.05 U/mL) in reaction buffer immediately before use.

-

GC4419 Standard Solutions: Prepare a series of dilutions in reaction buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add in the following order:

-

50 µL of reaction buffer.

-

50 µL of xanthine solution.

-

50 µL of NBT solution.

-

10 µL of GC4419 standard or sample.

-

-

Initiate the reaction by adding 50 µL of xanthine oxidase solution to each well.

-

Incubate the plate at room temperature for 20 minutes, protected from light.

-

Measure the absorbance at 560 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NBT reduction for each GC4419 concentration compared to the control (no GC4419).

-

Plot the percentage inhibition against the GC4419 concentration to determine the IC50 (the concentration of GC4419 that causes 50% inhibition).

-

Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony after treatment with an agent like GC4419 in combination with radiation.

Protocol:

-

Cell Culture: Culture cells to be tested in appropriate media.

-

Cell Seeding: Trypsinize and seed a known number of cells into 6-well plates. The number of cells will depend on the expected survival fraction.

-

Treatment:

-

Allow cells to attach for several hours.

-

Treat cells with GC4419 at various concentrations for a specified duration (e.g., 1 hour) before irradiation.

-

Irradiate the cells with varying doses of ionizing radiation.

-

-

Incubation: Incubate the plates for 7-14 days to allow for colony formation.

-

Staining:

-

Fix the colonies with a solution of methanol (B129727) and acetic acid.

-

Stain the colonies with crystal violet.

-

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis:

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

-

Plot the surviving fraction against the radiation dose to generate a cell survival curve.

-

Electron Paramagnetic Resonance (EPR) Spin Trapping

EPR with spin trapping is used to detect and identify short-lived radical species like superoxide.

Protocol:

-

Sample Preparation: Prepare a solution containing the superoxide generating system (e.g., xanthine/xanthine oxidase) and the spin trap (e.g., DMPO).

-

GC4419 Addition: Add GC4419 at various concentrations to the sample.

-

EPR Measurement:

-

Transfer the sample to a capillary tube and place it in the EPR spectrometer.

-

Record the EPR spectrum. The formation of the DMPO-OOH spin adduct will produce a characteristic spectrum.

-

-

Data Analysis:

-

The intensity of the EPR signal corresponding to the DMPO-OOH adduct is proportional to the amount of superoxide trapped.

-

A decrease in the signal intensity in the presence of GC4419 indicates its superoxide scavenging activity.

-

Signaling Pathways

The SOD mimetic activity of GC4419 has significant implications for cellular signaling pathways that are modulated by reactive oxygen species, particularly in the context of radiotherapy.

NF-κB Signaling Pathway

Superoxide is a known activator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. In the context of radiotherapy, excessive NF-κB activation in normal tissues contributes to inflammatory side effects like mucositis.

By scavenging superoxide, GC4419 can attenuate the activation of the NF-κB pathway. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, thereby protecting normal tissues from radiation-induced inflammation.

TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in tissue repair and fibrosis. Chronic oxidative stress following radiotherapy can lead to the overactivation of TGF-β, resulting in excessive extracellular matrix deposition and fibrosis.

By reducing the levels of superoxide and mitigating oxidative stress, GC4419 can help to normalize TGF-β signaling. This can prevent the long-term fibrotic complications associated with radiation therapy.

Conclusion

GC4419 is a promising therapeutic agent with well-characterized superoxide dismutase mimetic activity. Its ability to selectively scavenge superoxide radicals provides a clear mechanism for the protection of normal tissues from the deleterious effects of radiotherapy. The quantitative data from clinical trials robustly support its efficacy in reducing severe oral mucositis. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of GC4419 and other SOD mimetics. A deeper understanding of its influence on key signaling pathways like NF-κB and TGF-β will continue to elucidate its therapeutic potential in mitigating radiation-induced toxicities and potentially enhancing the therapeutic ratio of cancer treatment.

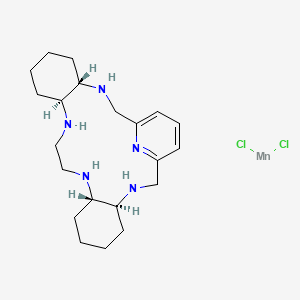

Chemical structure of Avasopasem manganese

An In-depth Technical Guide to the Chemical Structure of Avasopasem Manganese

This compound, also known by its development codes GC4419 and M-40419, is a small molecule, non-native superoxide (B77818) dismutase (SOD) mimetic.[1][2][3] It is designed to catalytically convert superoxide radicals into hydrogen peroxide and molecular oxygen, thereby mitigating oxidative stress-related tissue damage, particularly severe oral mucositis (SOM) induced by radiation therapy.[1][4][5][6][7][8] This document provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and the experimental basis for its synthesis and characterization.

Chemical Identity and Structure

This compound is a complex organometallic compound featuring a central manganese (Mn²⁺) ion coordinated by a pentaazamacrocyclic ligand.[1] The specific stereochemistry of the ligand is crucial for its biological activity.

Chemical Identifiers

The compound is uniquely identified by several standard chemical notations, which are summarized in the table below.

| Identifier | Value |

| IUPAC Name | dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.0⁴,⁹.0¹⁴,¹⁹]hexacosa-1(26),22,24-triene[3] |

| CAS Number | 435327-40-5[2] |

| SMILES String | C1CC[C@H]2--INVALID-LINK--NCCN[C@H]3CCCC[C@@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl[3] |

| InChI Key | WXEMWBBXVXHEPU-NDOCQCNASA-L[3][9] |

| InChI | InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m0.../s1[3][9] |

| Synonyms | GC4419, M-40419, SC-72325A[1][10] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are detailed in the following table, providing essential data for researchers in drug development.

| Property | Value |

| Molecular Formula | C₂₁H₃₅Cl₂MnN₅[2][10][11] |

| Molecular Weight | 483.38 g/mol [2][10][11] |

| Exact Mass | 482.164 g/mol [4] |

| Heavy Atom Count | 29[4] |

| Defined Atom Stereocenter Count | 4[4] |

| Hydrogen Bond Donor Count | 4[4] |

| Hydrogen Bond Acceptor Count | 5[4] |

| Appearance | Light yellow to brown solid powder[2][4] |

Mechanism of Action: Superoxide Dismutation

This compound functions as a catalytic scavenger of the superoxide anion (O₂•⁻), a reactive oxygen species (ROS).[3][4] It mimics the enzymatic activity of native superoxide dismutase (SOD). The core mechanism involves the rapid, selective dismutation of superoxide into hydrogen peroxide (H₂O₂) and oxygen (O₂).[2][5][11] This action prevents the downstream formation of more damaging radicals and reduces oxidative damage to normal tissues during radiotherapy.[3][4] The H₂O₂ produced is subsequently metabolized by cellular enzymes like catalase and glutathione (B108866) peroxidase into water and oxygen.[12]

Caption: Catalytic cycle of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a template-directed cyclization method, which is a common strategy for creating macrocyclic complexes.[1] This process is analogous to the synthesis of its enantiomer, GC4403.[1] The key chiral starting material is S,S-1,2-diamminocyclohexane.[1]

The general workflow involves:

-

Template Reaction: A manganese salt acts as a template, organizing the precursor molecules—S,S-1,2-diamminocyclohexane and a pyridine-dicarboxaldehyde derivative—into the correct orientation for cyclization.

-

Cyclization: The components react to form the pentaaza macrocyclic ring around the central manganese ion.

-

Reduction: The resulting complex is then reduced, typically using a reducing agent like sodium borohydride, to yield the final stable macrocyclic ligand coordinated to manganese.[1]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C21H35Cl2MnN5 | CID 23649345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (GC-4419; M-40419) | Reactive Oxygen Species | 435327-40-5 | Invivochem [invivochem.com]

- 5. abmole.com [abmole.com]

- 6. Superoxide Dismutase as an Intervention for Radiation Therapy-Associated Toxicities: Review and Profile of this compound as a Treatment Option for Radiation-Induced Mucositis - BioModels [biomodels.com]

- 7. pesclinical.com [pesclinical.com]

- 8. This compound treatment for severe oral mucositis from chemoradiotherapy for locally advanced head and neck cancer: phase 3 randomized controlled trial (ROMAN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. medkoo.com [medkoo.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. This compound (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Purification of GC4419: A Technical Guide

An In-depth Examination of the Manufacturing Process for a Promising Radioprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

GC4419, also known as avasopasem manganese, is a potent and selective small molecule superoxide (B77818) dismutase (SOD) mimetic that has demonstrated significant potential in mitigating the adverse effects of radiotherapy, particularly severe oral mucositis (SOM) in head and neck cancer patients. This technical guide provides a comprehensive overview of the synthesis and purification of GC4419, drawing from available scientific literature and patent filings. It details the chemical design, a "one-pot" template synthesis methodology, and purification strategies to achieve the high degree of purity required for a pharmaceutical agent. Furthermore, this guide outlines the mechanism of action of GC4419 and presents relevant experimental data in a structured format for clarity and ease of comparison.

Introduction

Radiation therapy is a cornerstone of cancer treatment, but its efficacy is often limited by toxicity to surrounding healthy tissues. One of the most common and debilitating side effects is severe oral mucositis (SOM), which can lead to significant pain, difficulty eating, and interruptions in cancer treatment. GC4419 is a synthetic enzyme mimetic designed to address this unmet medical need. It functions by catalytically converting superoxide radicals (O₂⁻), which are overproduced during radiotherapy, into hydrogen peroxide (H₂O₂) and oxygen. This action protects normal cells from superoxide-induced damage while potentially sensitizing cancer cells to radiation due to their often-impaired ability to clear hydrogen peroxide.

The molecular structure of GC4419 is a 15-membered macrocyclic ring complexed with manganese(II). Its development was guided by computer-aided design to optimize its catalytic activity and stability for pharmaceutical use. This guide will now delve into the technical aspects of its synthesis and purification.

Synthesis of GC4419

The synthesis of GC4419 is based on a "one-pot" template reaction, a streamlined approach that enhances efficiency. The synthesis is analogous to that of its enantiomer, GC4403, with the key difference being the chirality of a starting material. The Good Manufacturing Practice (GMP) synthesis of GC4419 consistently yields a molecule with greater than 99.8% chemical purity.

Starting Materials

The key starting materials for the synthesis of GC4419 are:

-

Pyridine-2,6-dicarboxyaldehyde: A commercially available aromatic dialdehyde (B1249045).

-

Manganese(II) chloride (MnCl₂): A common source of manganese ions.

-

A linear tetramine (B166960) synthesized from (S,S)-1,2-diaminocyclohexane: This chiral component is crucial for the stereochemistry of the final product. The synthesis of this specific tetramine is a critical precursor step.

Synthetic Protocol

The synthesis of GC4419 involves a template condensation reaction followed by reduction. The manganese(II) ion acts as a template, organizing the linear tetramine and the dialdehyde in the correct orientation for the macrocyclic ring to form.

Step 1: Template Condensation

In a suitable solvent, typically a lower alcohol like methanol (B129727) or ethanol, manganese(II) chloride is mixed with the linear tetramine derived from (S,S)-1,2-diaminocyclohexane and pyridine-2,6-dicarboxyaldehyde. This mixture is heated to facilitate the condensation reaction, leading to the formation of a diimine macrocyclic complex intermediate.

Step 2: Reduction of the Diimine Complex

The intermediate diimine complex is then reduced to the final pentaaza macrocyclic ligand complex. A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is carefully added to the reaction mixture. This step reduces the imine bonds to form the more stable amine linkages of the final GC4419 molecule.

The overall synthesis can be visualized as a convergent process where the manganese template directs the formation of the macrocycle.

Purification of GC4419

Achieving the high purity essential for a pharmaceutical drug substance requires a robust purification strategy. While specific GMP protocols are proprietary, the purification of manganese macrocyclic complexes generally involves a combination of techniques to remove unreacted starting materials, byproducts, and any remaining impurities.

Initial Work-up

Following the reduction step, the crude reaction mixture is typically subjected to an initial work-up procedure. This may involve:

-

Quenching: Deactivating any excess reducing agent.

-

Solvent Removal: Evaporation of the reaction solvent under reduced pressure.

-

Extraction: Partitioning the product between two immiscible solvents to remove certain impurities.

Crystallization

Crystallization is a powerful technique for purifying solid compounds. The crude GC4419 can be dissolved in a suitable solvent system and allowed to crystallize slowly. This process selectively incorporates the desired molecule into the crystal lattice, leaving impurities behind in the solution. Multiple recrystallization steps may be necessary to achieve the desired purity.

Chromatographic Methods

For highly related impurities that are difficult to remove by crystallization, chromatographic techniques are employed.

-

Column Chromatography: The crude product can be passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). A solvent or a mixture of solvents (the mobile phase) is used to elute the components at different rates, allowing for their separation.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for final polishing steps to remove trace impurities and achieve very high purity levels.

Analytical Characterization and Quality Control

To ensure the identity, strength, quality, and purity of the final GC4419 drug substance, a battery of analytical tests is performed.

| Analytical Test | Methodology | Purpose |

| Identity | High-Performance Liquid Chromatography (HPLC) with UV detection, Mass Spectrometry (MS) | Confirms the chemical structure of GC4419. |

| Purity Assay | HPLC with UV detection | Quantifies the amount of GC4419 and detects impurities. |

| Residual Solvents | Gas Chromatography (GC) | Ensures that residual solvents from the synthesis and purification processes are below acceptable limits. |

| Elemental Analysis | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Confirms the elemental composition, including the manganese content. |

| Chiral Purity | Chiral HPLC | Verifies the correct stereochemistry of the molecule. |

| Water Content | Karl Fischer Titration | Determines the amount of water present in the final product. |

Table 1: Analytical Methods for GC4419 Characterization

Mechanism of Action and Signaling Pathways

GC4419's primary mechanism of action is the catalytic dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. This activity is central to its radioprotective effects.

Radioprotection of Normal Tissues

Caption: Radioprotective mechanism of GC4419 in normal tissues.

In normal tissues, the burst of superoxide generated by radiation therapy leads to inflammation and cell death, manifesting as side effects like oral mucositis. GC4419 rapidly converts this excess superoxide into hydrogen peroxide. Healthy cells have robust enzymatic systems (e.g., catalase and glutathione (B108866) peroxidase) to neutralize hydrogen peroxide, converting it to harmless water and oxygen. By removing the initial trigger (superoxide), GC4419 prevents the downstream inflammatory cascade and protects normal tissues.

Potential Tumor Sensitization

Caption: Potential mechanism of tumor sensitization by GC4419.

Conversely, many cancer cells have deficient antioxidant capacities and struggle to clear high concentrations of hydrogen peroxide. The GC4419-mediated conversion of superoxide to a surge of hydrogen peroxide can overwhelm these deficient systems, leading to increased oxidative stress, activation of pro-apoptotic signaling pathways like TNF-α, and ultimately, enhanced cancer cell death.

Experimental Data from Clinical Trials

Clinical trials have provided quantitative data on the efficacy and safety of GC4419. The following tables summarize key findings from a Phase IIb study.

| Endpoint | GC4419 (90 mg) | Placebo | P-value |

| Median Duration of Severe Oral Mucositis (days) | 1.5 | 19 | 0.024 |

| Incidence of Severe Oral Mucositis | 43% | 65% | 0.009 |

| Incidence of Grade 4 Oral Mucositis | 16% | 30% | 0.045 |

Table 2: Efficacy of GC4419 in a Phase IIb Trial for Severe Oral Mucositis

| Adverse Event | GC4419 (90 mg) | Placebo |

| Nausea | Common | Common |

| Vomiting | Common | Common |

| Facial Paresthesia (during infusion) | Dose-related | Not reported |

Table 3: Common Adverse Events Associated with GC4419

Conclusion

GC4419 represents a significant advancement in supportive care for cancer patients undergoing radiotherapy. Its elegant "one-pot" synthesis and well-defined purification process allow for the production of a high-purity drug substance. The dual mechanism of protecting normal tissues while potentially sensitizing tumors to radiation makes it a promising therapeutic agent. The data from clinical trials underscore its potential to alleviate the debilitating side effect of severe oral mucositis, thereby improving the quality of life and treatment outcomes for cancer patients. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this innovative superoxide dismutase mimetic.

Avasopasem Manganese: A Technical Deep-Dive into its Structure-Activity Relationship for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avasopasem manganese (formerly GC4419) is a clinical-stage small molecule superoxide (B77818) dismutase (SOD) mimetic designed to reduce radiation-induced toxicities in normal tissues.[1][2] Its mechanism of action lies in its ability to catalytically convert superoxide radicals (O₂•⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen, thereby mitigating the initial inflammatory cascade triggered by radiation.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the molecular features that govern its efficacy. The guide also presents experimental protocols for key assays used to evaluate its activity and illustrates the associated signaling pathways and workflows.

Core Molecular Structure and Mechanism of Action

This compound is a manganese(II) complex of a pentaazamacrocyclic ligand.[1] The catalytic cycle involves the manganese center cycling between the Mn(II) and Mn(III) oxidation states to dismutate superoxide. The macrocyclic ligand plays a crucial role in tuning the redox potential of the manganese ion to be optimal for this catalytic process and provides stability to the complex in a biological environment.[4][5]

The primary therapeutic effect of avasopasem is the reduction of superoxide-mediated damage in normal tissues exposed to radiotherapy. However, the resultant increase in hydrogen peroxide can selectively enhance cancer cell killing, particularly in tumors with compromised H₂O₂ metabolism.[6][7] This dual action makes the SAR of avasopasem and its analogs a critical area of study for optimizing its therapeutic window.

Structure-Activity Relationship (SAR) of Pentaazamacrocyclic Manganese Complexes

The SOD mimetic activity of this compound and its analogs is highly dependent on the stereochemistry and substitution of the macrocyclic ligand. These structural modifications influence the redox potential of the Mn(II)/Mn(III) couple and the accessibility of the catalytic site to superoxide.

Quantitative SAR Data

The following table summarizes the catalytic rate constants (kcat) for the dismutation of superoxide by this compound (an enantiomer of M40403/SODm1) and its analogs, as determined by pulse radiolysis.

| Compound | Structure/Modification | Catalytic Rate Constant (kcat) at pH 7.4 (M⁻¹s⁻¹) | Reference |

| M40403 (SODm1) | (4R,9R,14R,19R)-3,10,13,20,26-pentaazatetracyclo[20.3.1.0⁴,⁹.0¹⁴,¹⁹]hexacosa-1(26),22(23),24-triene | 3.55 x 10⁶ | [4][5] |

| SODm2 | 2S,21S-dimethyl derivative of M40403 | 2.35 x 10⁸ | [4][5] |

| SODm3 | 2R,21R-dimethyl derivative of M40403 | No detectable activity | [4] |

Key SAR Insights:

-

Stereochemistry is Critical: The dramatic difference in activity between the 2S,21S-dimethyl (SODm2) and 2R,21R-dimethyl (SODm3) analogs highlights the profound impact of stereochemistry on catalytic activity. The 2S,21S configuration in SODm2 leads to a significantly higher catalytic rate compared to the parent compound, while the 2R,21R configuration completely abolishes activity.[4] This suggests that the precise geometry of the complex is crucial for efficient interaction with superoxide and for facilitating the necessary conformational changes during the catalytic cycle.[4]

-

Lipophilicity and Cellular Uptake: While not quantified in a comparative table for avasopasem analogs, studies on related lipophilic cations have shown that lipophilicity has a significant impact on cellular uptake and can influence both efficacy and toxicity.[8][9] The optimal lipophilicity for a therapeutic agent is a balance between sufficient cell penetration and avoiding excessive toxicity.[8]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of SOD mimetics. Below are protocols for key experiments cited in the study of this compound and its analogs.

Superoxide Dismutase (SOD) Activity Assay: Stopped-Flow Kinetics

This is a direct method for determining the catalytic rate constant of SOD mimetics.[10][11]

Principle: A solution of superoxide is rapidly mixed with the SOD mimetic, and the decay of the superoxide concentration is monitored spectrophotometrically in real-time.

Methodology:

-

Superoxide Solution Preparation: A stock solution of superoxide is prepared in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) by dissolving potassium superoxide (KO₂).

-

Reaction Buffer: An aqueous buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.8) is used for the reaction.[10]

-

Stopped-Flow Spectrophotometry:

-

The stopped-flow instrument rapidly mixes the superoxide solution with the buffer containing the SOD mimetic.

-

The decay of superoxide is monitored by its absorbance at 245 nm.[11]

-

The data is fitted to a first-order decay model when the catalyst is in excess.

-

The catalytic rate constant (kcat) is calculated from the observed rate constant and the concentration of the SOD mimetic.[11]

-

NF-κB Activation Assay: Luciferase Reporter Assay

This assay is used to assess the effect of SOD mimetics on the NF-κB signaling pathway.[12][13][14]

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[12]

-

Treatment: Cells are treated with the SOD mimetic, often in combination with an inflammatory stimulus like TNF-α or radiation.

-

Cell Lysis: After the treatment period, cells are lysed to release the expressed luciferase enzymes.[13]

-

Luminescence Measurement:

-

A firefly luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.[12]

-

Subsequently, a Renilla luciferase substrate is added to measure the internal control.[12]

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[12]

-

Apoptosis Assay: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[15][16][17][18]

Principle: A specific caspase-3 substrate labeled with a chromophore or fluorophore is added to cell lysates. Cleavage of the substrate by active caspase-3 releases the label, which can be quantified.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with the SOD mimetic, with or without radiation, to induce apoptosis.

-

Cell Lysis: Cells are lysed to release intracellular contents, including active caspases.[15]

-

Caspase-3 Activity Measurement:

-

The cell lysate is incubated with a colorimetric (e.g., DEVD-pNA) or fluorometric (e.g., DEVD-R110) caspase-3 substrate.[15][18]

-

The absorbance or fluorescence is measured over time using a microplate reader.

-

The caspase-3 activity is calculated based on the rate of substrate cleavage and normalized to the total protein concentration of the lysate.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and the general workflows of the experimental protocols.

Signaling Pathways

Experimental Workflows

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Avasopasem for the treatment of radiotherapy-induced severe oral mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pulse radiolysis investigation on the mechanism of the catalytic action of Mn(II)-pentaazamacrocycle compounds as superoxide dismutase mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of lipophilicity in determining cellular uptake and antitumour activity of gold phosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of activity of putative superoxide dismutase mimics. Direct analysis by stopped-flow kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stopped-flow kinetic analysis for monitoring superoxide decay in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 13. bowdish.ca [bowdish.ca]

- 14. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. researchgate.net [researchgate.net]

- 18. Therapeutic proton irradiation results in apoptosis and caspase-3 activation in human peripheral blood lymphocytes - Miszczyk - Translational Cancer Research [tcr.amegroups.org]

A Technical Guide to Preclinical Radioprotection by GC4419 (Avasopasem Manganese)

For Researchers, Scientists, and Drug Development Professionals

Abstract

GC4419, also known as avasopasem manganese, is a selective small molecule superoxide (B77818) dismutase (SOD) mimetic that has demonstrated significant potential as a radioprotector for normal tissues during cancer radiotherapy. Preclinical studies have elucidated its dual functionality: mitigating radiation-induced toxicity in healthy cells while simultaneously enhancing the tumoricidal effects of radiation, particularly with high-dose-per-fraction regimens. This technical guide provides an in-depth overview of the core preclinical research on GC4419, detailing its mechanism of action, experimental protocols, and key quantitative findings. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel radioprotective and radiosensitizing agents.

Core Mechanism of Action

GC4419 is a pentaaza-macrocyclic manganese (II)-containing compound that functions as a potent SOD mimetic.[1][2] Its primary mechanism revolves around the catalytic dismutation of superoxide radicals (O₂•⁻) into hydrogen peroxide (H₂O₂) and oxygen.[1][3] This action underlies its differential effects on normal and cancerous tissues when combined with ionizing radiation (IR).

In Normal Tissues: Ionizing radiation leads to the generation of superoxide radicals, which are a major contributor to radiation-induced damage. GC4419 rapidly converts these radicals into less reactive hydrogen peroxide. Healthy cells possess robust enzymatic machinery, such as catalase and glutathione (B108866) peroxidase, to efficiently neutralize H₂O₂, thus preventing oxidative damage and mitigating toxicities like oral mucositis.[4]

In Tumor Tissues: Many cancer cells exhibit a deficient antioxidant capacity, often characterized by lower levels of catalase.[5] The GC4419-mediated increase in H₂O₂ production overwhelms the tumor's ability to detoxify this reactive oxygen species.[3][6] The accumulation of H₂O₂ leads to increased oxidative stress, DNA damage, and ultimately, enhanced tumor cell death, effectively sensitizing the tumor to radiation.[3][5] This synergistic effect is particularly pronounced with high-dose-per-fraction radiation schedules, such as stereotactic ablative radiotherapy (SAbR).[3][6][7]

Additional mechanistic aspects include the modulation of inflammatory pathways, TNFα signaling, and apoptosis.[7][8] Studies have also suggested that GC4419 can influence thioredoxin reductase (TrxR) activity, decreasing it in cancer cells to enhance sensitivity to oxidative stress, while increasing it in normal cells to confer protection.[5]

Signaling Pathway Diagram

References

- 1. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Superoxide Dismutase Mimetic GC4419 Enhances the Oxidation of Pharmacological Ascorbate and Its Anticancer Effects in an H2O2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Galera Therapeutics Announces Publication of GC4419 Data in the Journal of Clinical Oncology - BioSpace [biospace.com]

- 5. The Novel SOD Mimetic GC4419 Increases Cancer Cell Killing With Sensitization to Ionizing Radiation While Protecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the Interaction of Avasopasem Manganese with Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avasopasem manganese (also known as GC4419) is a pioneering small molecule therapeutic designed to function as a selective superoxide (B77818) dismutase (SOD) mimetic.[1] Endogenous SOD enzymes represent a critical component of the cellular antioxidant defense system, converting the highly reactive superoxide radical (O₂•⁻) into the less reactive hydrogen peroxide (H₂O₂).[2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key initiator of cellular damage in various pathologies, including toxicities associated with cancer therapies.[2][3]

Avasopasem is a manganese-containing pentaazamacrocyclic complex (MnPAM) with a low molecular weight (483 g/mol ) that is highly stable and specific for superoxide.[4][5] It was developed to catalytically remove O₂•⁻, thereby protecting normal tissues from the damaging effects of radiotherapy and chemotherapy. Extensive preclinical and clinical research has demonstrated its potential to significantly reduce the incidence, duration, and severity of severe oral mucositis (SOM) in patients with head and neck cancer undergoing chemoradiation.[4][6] Beyond its radioprotective effects on normal tissue, avasopasem has also been shown to act as a radiosensitizer in tumor cells, creating a unique therapeutic window.[7]

This technical guide provides a detailed examination of the core mechanism of avasopasem: its direct interaction with reactive oxygen species, the resulting modulation of cellular signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: A Superoxide Dismutase Mimetic

The primary mechanism of avasopasem is its ability to mimic the catalytic activity of the native manganese superoxide dismutase (MnSOD) enzyme.[7] It rapidly and selectively converts two molecules of the superoxide radical into hydrogen peroxide and molecular oxygen.[1][8] This dismutation reaction is a two-step process involving the cycling of the manganese center between its oxidized (Mn³⁺) and reduced (Mn²⁺) states.

The catalytic cycle can be summarized as follows:

-

Reduction: The oxidized form of the mimetic (Mn³⁺-complex) reacts with a superoxide molecule, reducing the manganese center to Mn²⁺ and producing molecular oxygen (O₂).

-

Oxidation: The reduced form (Mn²⁺-complex) then reacts with a second superoxide molecule and two protons (2H⁺), regenerating the oxidized Mn³⁺-complex and producing hydrogen peroxide (H₂O₂).

This efficient catalytic cycle allows a single molecule of avasopasem to neutralize a large number of superoxide radicals.

Interaction with ROS: A Dual-Action Therapeutic

Avasopasem's interaction with ROS results in a differential effect on normal versus cancerous tissues, a phenomenon central to its therapeutic efficacy. This dual action involves protecting healthy cells while simultaneously enhancing the killing of tumor cells.

Radioprotection of Normal Tissues

Radiation therapy generates a burst of ROS, with the superoxide radical being a primary driver of normal tissue damage.[2] This initial burst of O₂•⁻ triggers a cascade of events, including the activation of transcription factors like NF-κB, which upregulates pro-inflammatory genes and leads to apoptosis, inflammation, and tissue injury, culminating in conditions like oral mucositis.[5]

By efficiently scavenging O₂•⁻ at the start of this cascade, avasopasem prevents the downstream inflammatory response and subsequent tissue damage.[9] The H₂O₂ produced by avasopasem in normal cells is effectively detoxified into water and oxygen by robust endogenous antioxidant systems, including high levels of catalase and glutathione (B108866) peroxidase (GPx).[8][10]

Radiosensitization of Tumor Tissues

In contrast to normal cells, many tumor cells exhibit a different redox metabolism. They often have lower levels or less efficient H₂O₂-detoxifying enzymes like catalase.[7][10] Avasopasem's conversion of superoxide to hydrogen peroxide in this environment leads to an accumulation of intracellular H₂O₂.[7][11]

This elevated H₂O₂ concentration in cancer cells enhances the cytotoxic effects of radiation through several mechanisms:

-

Direct Oxidative Damage: H₂O₂ can react with intracellular ferrous iron (Fe²⁺) via the Fenton reaction to produce the highly damaging hydroxyl radical (•OH), which causes site-specific DNA breaks and damages lipids and proteins.[8][12]

-

Signaling Pathway Modulation: The increased oxidative stress can trigger pro-apoptotic signaling pathways, contributing to tumor cell death.[11]

This synergistic effect is particularly pronounced with high-dose-per-fraction radiation regimens.[7][11] Studies have shown this synergy is abrogated when tumors are engineered to overexpress catalase, confirming the central role of hydrogen peroxide in the tumoricidal mechanism.[11]

Modulation of Signaling Pathways

NF-κB Pathway and Inflammation

The nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. In the context of radiation-induced toxicity, superoxide and subsequent ROS act as signaling molecules that lead to the activation of the NF-κB pathway.[5] This activation promotes the transcription of genes for pro-inflammatory cytokines (e.g., TNFα, IL-1β) and adhesion molecules, driving the inflammatory process that damages healthy tissue.[13]

By reducing the initial superoxide burst, avasopasem attenuates the activation of NF-κB, thereby dampening the downstream inflammatory cascade responsible for mucositis and other radiation-induced toxicities.[5]

TNFα and Apoptosis Signaling in Tumors

While avasopasem reduces inflammation in normal tissues, gene expression analysis in irradiated tumors treated with the drug reveals a different outcome. In this context, the H₂O₂-mediated oxidative stress contributes to increased inflammatory, TNFα, and apoptosis signaling within the tumor microenvironment.[7][11] This suggests that avasopasem converts a radioprotective signal (superoxide removal) into a radiosensitizing one (H₂O₂ accumulation), which promotes tumor cell death.

Quantitative Data Summary

The efficacy of avasopasem has been quantified in multiple clinical trials and preclinical studies. The data below summarizes key findings.

Table 1: Clinical Efficacy in Severe Oral Mucositis (SOM)

Data from Phase 3 ROMAN and Phase 2b GT-201 trials in patients with locally advanced head and neck cancer.

| Parameter | Avasopasem Group | Placebo Group | Relative Reduction | P-value | Citation(s) |

| Incidence of SOM (Phase 3) | 54% | 64% | 16% | 0.045 | [14][15][16] |

| Median Duration of SOM (days) (Phase 3) | 8 | 18 | 56% | 0.002 | [15][16] |

| Incidence of Grade 4 OM (Phase 3) | 24% | 33% | 27% | 0.052 | [14][16][17] |

| Median Duration of SOM (days) (Phase 2b, 90mg dose) | 1.5 - 1.9 | 19 | ~90% | 0.024 | [5][9][16] |

| Incidence of SOM (Phase 2b, 90mg dose) | 43% | 65% | 34% | 0.009 | [16] |

Table 2: Preclinical Tumor Radiosensitization

Data from preclinical xenograft models.

| Cancer Model | Radiation Schedule | Outcome | Finding | Citation(s) |

| NSCLC, HNSCC, Pancreatic | High dose per fraction (e.g., 18 Gy x 1) | Tumor Growth Delay | Significant synergy with Avasopasem | [7][11] |

| NSCLC | Low dose per fraction (e.g., 2 Gy x 16) | Tumor Growth Delay | No significant enhancement or radioprotection | [7] |

| Soft Tissue Sarcomas (in vitro) | Radiation | Cellular Response | Selectively enhanced radiation response vs. normal fibroblasts | [10] |

Key Experimental Protocols

The characterization of avasopasem's activity relies on a variety of well-established biochemical and cell-based assays.

Measurement of SOD Mimetic Activity

Principle: These assays measure the inhibition of a superoxide-dependent reaction. A system is used to generate a constant flux of O₂•⁻, which then reduces a detector molecule, causing a measurable change (e.g., color). An SOD or SOD mimetic competes for the superoxide, inhibiting the reduction of the detector molecule.

Example Protocol (Nitroblue Tetrazolium - NBT Assay): [18]

-

Reagent Preparation:

-

Superoxide Generating System: Xanthine (B1682287) and Xanthine Oxidase (XOD) in a suitable buffer (e.g., potassium phosphate (B84403) buffer with EDTA, pH 7.8).

-

Detector Molecule: Nitroblue tetrazolium (NBT).

-

Test Compound: this compound dissolved in an appropriate vehicle (e.g., 10 mM sodium bicarbonate solution).[12]

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add the buffer, xanthine, and NBT.

-

Add varying concentrations of avasopasem (or a known SOD standard for comparison). A control well receives only the vehicle.

-

Initiate the reaction by adding xanthine oxidase (XOD) to all wells.

-

Incubate at room temperature for a specified time (e.g., 20-30 minutes). The reaction produces O₂•⁻, which reduces the yellow NBT to blue formazan (B1609692).

-

-

Data Analysis:

-

Measure the absorbance of the blue formazan product at ~560 nm using a plate reader.

-

Calculate the percentage inhibition of NBT reduction for each avasopasem concentration compared to the control.

-

The concentration of avasopasem that produces 50% inhibition (IC₅₀) can be determined to quantify its activity.

-

Measurement of Intracellular Hydrogen Peroxide

Principle: Fluorescent probes that react specifically with H₂O₂ are used to quantify its intracellular levels. The fluorescence intensity is proportional to the amount of H₂O₂ present.

Example Protocol (DCFDA Assay):

-

Cell Culture and Treatment:

-

Plate cells (e.g., cancer cell lines) in a multi-well plate and allow them to adhere.

-

Treat cells with avasopasem, radiation, or a combination, including appropriate controls.

-

-

Probe Loading:

-

Wash the cells with a buffered saline solution (e.g., PBS).

-

Load the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA). This non-fluorescent probe is cell-permeable and is deacetylated by intracellular esterases to H₂DCF.

-

-

Detection:

-

In the presence of H₂O₂, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation ~485 nm, emission ~535 nm).

-

-

Data Analysis:

-

Quantify the fluorescence intensity for each treatment condition and normalize to the control group to determine the relative increase in intracellular H₂O₂.

-

Assessment of DNA Damage (Alkaline Comet Assay)

Principle: This assay measures DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. The negatively charged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[12]

Protocol Outline:

-

Cell Treatment and Harvesting: Treat cells as required (e.g., with radiation +/- avasopasem).

-

Slide Preparation: Mix harvested cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

-

Lysis: Immerse slides in a high-salt lysis solution to dissolve cell and nuclear membranes, leaving behind the nucleoid.

-

Alkaline Unwinding & Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

-

Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize using a fluorescence microscope.

-

Analysis: Use imaging software to measure the percentage of DNA in the comet tail ("% Tail DNA"), which is a quantitative measure of DNA breaks.[12]

Conclusion

This compound represents a sophisticated approach to modulating the effects of reactive oxygen species in a clinical setting. Its core mechanism as a selective SOD mimetic enables a dual functionality that is highly advantageous for cancer therapy. By scavenging superoxide, it protects normal tissues from the inflammatory damage induced by radiation and chemotherapy, significantly reducing treatment-related toxicities like severe oral mucositis.[4][6] Simultaneously, the product of its catalytic activity, hydrogen peroxide, accumulates in tumor cells with compromised antioxidant defenses, acting as a potent radiosensitizer that enhances tumor cell killing.[7][11] This elegant, differential mechanism highlights the potential of redox-modulating agents to widen the therapeutic window of standard cancer treatments, improving both patient quality of life and therapeutic outcomes.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. researchgate.net [researchgate.net]

- 3. pesclinical.com [pesclinical.com]

- 4. dovepress.com [dovepress.com]

- 5. Superoxide Dismutase as an Intervention for Radiation Therapy-Associated Toxicities: Review and Profile of this compound as a Treatment Option for Radiation-Induced Mucositis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. Superoxide Dismutase Mimetic this compound Enhances Radiation Therapy Effectiveness in Soft Tissue Sarcomas and Accelerates Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The antioxidant and anti-inflammatory activities of this compound in age-associated, cisplatin-induced renal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. targetedonc.com [targetedonc.com]

- 15. cancernetwork.com [cancernetwork.com]

- 16. oncnursingnews.com [oncnursingnews.com]

- 17. firstwordpharma.com [firstwordpharma.com]

- 18. Determination of superoxide dismutase mimetic activity in common culinary herbs - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of GC4419 Enzymatic Activity: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

GC4419, also known as Avasopasem Manganese (AVA), is a clinical-stage, selective small molecule superoxide (B77818) dismutase (SOD) mimetic.[1] It belongs to the pentaaza-macrocyclic Mn(II) class of compounds designed to catalytically scavenge superoxide radicals (O₂•⁻).[2][3] The primary therapeutic rationale for GC4419 is to mitigate the toxicities associated with radiation therapy and chemotherapy, such as severe oral mucositis (SOM), by protecting normal tissues from oxidative damage.[4][5]

A key feature of GC4419 is its dual-function mechanism. While it protects normal cells by removing excess superoxide, it can selectively enhance oxidative stress in cancer cells, which often have a compromised ability to metabolize hydrogen peroxide (H₂O₂), the product of superoxide dismutation.[6][7] This differential effect makes GC4419 a promising agent to improve the therapeutic index of radiotherapy.

This technical guide provides an in-depth overview of the in vitro characterization of GC4419's enzymatic activity, detailing its core mechanism, relevant cellular interactions, and the experimental protocols used for its evaluation.

2.0 Core Enzymatic Activity: Superoxide Dismutation

The fundamental enzymatic function of GC4419 is to mimic the activity of the native SOD enzyme, which catalyzes the dismutation of two superoxide molecules into hydrogen peroxide and molecular oxygen.[7] GC4419 is highly selective for superoxide and does not react with other reactive oxygen species like nitric oxide, hydrogen peroxide, or peroxynitrite.[2][5] This selectivity is crucial for its safety and targeted mechanism of action.

The catalytic process involves a redox cycle of the central manganese ion, which rapidly converts O₂•⁻ to H₂O₂. This H₂O₂ can then be detoxified to water by cellular enzymes such as catalase and glutathione (B108866) peroxidases.[8]

2.1 Quantitative Kinetic Data

GC4419 exhibits potent catalytic activity, with a rate constant comparable to, though lower than, the native SOD enzymes. This high level of activity allows it to effectively compete for and eliminate superoxide in a biological environment.

| Mimetic / Enzyme | Reaction | Rate Constant (k) | Reference |

| GC4419 | Dismutation of O₂•⁻ | 2 × 10⁷ M⁻¹s⁻¹ | [2][9][10] |

| Native CuZnSOD | Dismutation of O₂•⁻ | ~1.3 - 2 × 10⁹ M⁻¹s⁻¹ | [2][11] |

| Comparative Activity | Specific Activity | Native CuZnSOD is ~240x greater than GC4419 | [11] |

3.0 Key In Vitro Experimental Protocols

The characterization of GC4419's enzymatic properties relies on a suite of specialized in vitro assays.

3.1 SOD Activity Assay (Indirect Competitive Inhibition)

This assay measures the ability of GC4419 to inhibit the reduction of a detector molecule by a known flux of superoxide.

-

Principle: A system like xanthine (B1682287)/xanthine oxidase is used to generate a steady stream of O₂•⁻.[12] In the absence of SOD activity, O₂•⁻ reduces a chromogenic reagent such as Nitroblue Tetrazolium (NBT). The presence of GC4419 scavenges the O₂•⁻, thus inhibiting NBT reduction, which can be quantified spectrophotometrically.

-

Methodology:

-

Reagent Preparation: Prepare solutions of xanthine, xanthine oxidase (XOD), NBT, and varying concentrations of GC4419 in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Reaction Mixture: In a microplate well, combine the buffer, NBT, xanthine, and the GC4419 sample.

-

Initiation: Add XOD to initiate the generation of O₂•⁻.

-

Incubation: Incubate at a controlled temperature for a defined period.

-

Measurement: Measure the absorbance at the appropriate wavelength for the reduced NBT product (formazan).

-

Calculation: The percentage of inhibition is calculated relative to a control reaction containing no GC4419.

-

3.2 Hydrogen Peroxide (H₂O₂) Production Assay

This method quantifies the H₂O₂ generated by GC4419's activity, often in complex biological media.

-

Principle: This assay leverages the enzyme catalase, which specifically decomposes H₂O₂ into water and gaseous oxygen (O₂). The amount of O₂ produced is directly proportional to the initial concentration of H₂O₂ and can be measured using an oxygen-sensitive electrode.[9][11]

-

Methodology:

-

Sample Preparation: Incubate cells or media with the test compounds (e.g., GC4419, ascorbate) in a sealed reaction vessel equipped with an oxygen electrode.

-

Baseline Measurement: Record the baseline oxygen concentration.

-

Catalase Addition: Inject a known, high-activity concentration of catalase into the sealed vessel.

-

Oxygen Measurement: Monitor and record the increase in oxygen concentration until the reaction reaches completion.

-

Quantification: Calculate the initial H₂O₂ concentration based on the total amount of O₂ generated, using a standard curve if necessary.

-

3.3 Superoxide (O₂•⁻) Detection using Electron Paramagnetic Resonance (EPR)

EPR is a highly specific method for detecting and quantifying free radicals like superoxide.

-

Principle: O₂•⁻ is short-lived and not directly detectable by EPR in biological systems. Therefore, a "spin trap" molecule, such as 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide (DEPMPO) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is used. The spin trap reacts with O₂•⁻ to form a more stable radical adduct (e.g., DMPO-OOH), which produces a characteristic EPR spectrum. GC4419's activity is confirmed by a reduction in this signal.[12]

-

Methodology:

-

Cell Treatment: Treat cell suspensions with GC4419 and/or other agents (e.g., ionizing radiation).

-

Spin Trap Addition: Add the spin trap (e.g., DMPO) to the cell suspension.

-

EPR Sample Preparation: Transfer the mixture to a capillary tube suitable for EPR analysis.

-

EPR Measurement: Place the sample in the EPR spectrometer and record the spectrum.

-

Signal Analysis: Quantify the signal intensity of the characteristic superoxide adduct spectrum. A decrease in signal in GC4419-treated samples compared to controls indicates superoxide scavenging.

-

4.0 Modulation of Cellular Redox Pathways and Signaling

GC4419's enzymatic activity directly influences cellular redox environments, leading to distinct downstream signaling events, particularly in cancer cells.

4.1 Interaction with Pharmacological Ascorbate (B8700270)

Studies have shown that GC4419 can act as an ascorbate (AscH⁻)/O₂•⁻ oxidoreductase, enhancing the pro-oxidant, anti-cancer effects of high-dose vitamin C.[9][13]

-

Mechanism: GC4419 significantly increases the rate of ascorbate oxidation, leading to a greater flux of H₂O₂ production than with ascorbate alone.[9][11] This enhanced H₂O₂ generation is cytotoxic to cancer cells. This effect is specific to the mimetic, as the native CuZnSOD enzyme does not produce the same result.[9][14]

| Parameter | Condition | Result | Reference |

| H₂O₂ Accumulation | Media + Ascorbate + GC4419 | Significantly increased H₂O₂ levels vs. Ascorbate alone or with CuZnSOD | [9][11] |

| Oxygen Consumption | Media + Ascorbate + GC4419 | Significantly increased rate of oxygen consumption | [9][14] |

| Clonogenic Survival | Cancer cells + Ascorbate + GC4419 | Significantly decreased cell survival compared to Ascorbate alone | [9][14] |

4.2 Induction of Apoptotic Signaling in Cancer Cells

When combined with ionizing radiation (IR), GC4419's generation of H₂O₂ can trigger programmed cell death (apoptosis) in cancer cells.[12] This is often linked to the modulation of the Bcl-2 family of proteins and the activation of executioner caspases.

-

Mechanism: In cancer cells, the elevated H₂O₂ levels resulting from GC4419 + IR treatment lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[12] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the activation of caspase-3, a key executioner of apoptosis.[12] Conversely, in normal lung cells, the same combination treatment can lead to a decrease in Bax expression, contributing to the protective effect.[12]

| Cell Line | Treatment | Bax Expression Change | Bcl-2 Expression Change | Caspase-3 Activity Change | Reference |

| A549 (Lung Cancer) | 2 Gy IR + GC4419 | ~120% increase vs. control | N/A | ~60-130% increase vs. IR alone | [12] |

| H1299 (Lung Cancer) | 2 Gy IR + GC4419 | ~88% increase vs. control | N/A | ~60-130% increase vs. IR alone | [12] |

| Beas-2b (Normal Lung) | 2 Gy IR + GC4419 | ~20% decrease vs. IR alone | N/A | Decreased vs. IR alone | [12] |

The in vitro characterization of GC4419 demonstrates that it is a potent and selective superoxide dismutase mimetic. Its core enzymatic activity is the rapid catalytic conversion of superoxide to hydrogen peroxide. This activity has been quantified with a rate constant of 2 × 10⁷ M⁻¹s⁻¹.[2][10] Standardized protocols, including competitive inhibition assays, H₂O₂ quantification, and EPR spin trapping, are essential for confirming its activity and mechanism.

Furthermore, the enzymatic action of GC4419 directly modulates cellular redox signaling. It enhances the therapeutic potential of pharmacological ascorbate and, in combination with radiation, selectively promotes apoptosis in cancer cells by increasing intracellular H₂O₂.[9][12] This dual mechanism of protecting normal tissue while sensitizing tumors to treatment underscores its significant potential in oncology drug development. The data and methodologies presented here provide a comprehensive foundation for researchers working with GC4419 and other redox-modulating therapeutics.

References

- 1. Galera Therapeutics Announces Interim Data from Pilot Phase 1/2 Trial of GC4419 in Combination with Stereotactic Body Radiation Therapy Showed Improved Overall Survival in Patients with Locally Advanced Pancreatic Cancer - BioSpace [biospace.com]

- 2. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New drug could prevent debilitating side effect of cancer treatment | EurekAlert! [eurekalert.org]

- 4. ascopubs.org [ascopubs.org]

- 5. Phase 1b/2a Trial of The Superoxide Dismutase Mimetic GC4419 to Reduce Chemoradiotherapy-induced Oral Mucositis in Patients with Oral Cavity or Oropharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Superoxide Dismutase Mimetic GC4419 Enhances the Oxidation of Pharmacological Ascorbate and Its Anticancer Effects in an H2O2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Superoxide Dismutase Mimetic GC4419 Enhances the Oxidation of Pharmacological Ascorbate and Its Anticancer Effects in an H2O2-Dependent Manner [mdpi.com]

- 12. The Novel SOD Mimetic GC4419 Increases Cancer Cell Killing With Sensitization to Ionizing Radiation While Protecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Superoxide Dismutase Mimetic GC4419 Enhances the Oxidation of Pharmacological Ascorbate and Its Anticancer Effects in an H₂O₂-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Cellular Uptake and Distribution of Avasopasem Manganese

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information regarding the cellular uptake and distribution of Avasopasem manganese. Direct, quantitative data and detailed experimental protocols for this compound are limited in the public domain. Therefore, this guide also draws upon data from related manganese-based superoxide (B77818) dismutase (SOD) mimetics to provide a comprehensive overview of potential mechanisms and methodologies.

Executive Summary

This compound (GC4419) is a potent superoxide dismutase (SOD) mimetic that catalytically converts superoxide to hydrogen peroxide, thereby mitigating oxidative stress-induced damage.[1][2][3] Its clinical development has primarily focused on reducing severe oral mucositis in head and neck cancer patients undergoing radiotherapy.[4][5] Understanding the cellular uptake and tissue distribution of this compound is critical for optimizing its therapeutic efficacy and safety profile. This technical guide provides a comprehensive overview of the known and inferred mechanisms governing its pharmacokinetics, details relevant experimental protocols, and presents visual workflows and pathways.

Cellular Uptake Mechanisms

Direct studies detailing the specific transporters involved in the cellular uptake of this compound are not yet publicly available. However, based on the transport mechanisms of manganese and other manganese-based complexes, several potential pathways can be postulated.

Manganese, an essential trace element, is transported into cells by a variety of transporters, including the Divalent Metal Transporter 1 (DMT1) and members of the Zrt- and Irt-like Protein (ZIP) family, particularly ZIP8 and ZIP14.[1][6][7][8][9][10] It is plausible that this compound, as a manganese-containing small molecule, may utilize these existing transporter systems. The uptake of some manganese complexes has also been shown to be mediated by cationic amino acid transporters (CATs).[11][12]

The physicochemical properties of SOD mimetics, such as lipophilicity, play a crucial role in their ability to cross cellular membranes.[[“]] For some manganese-containing SOD mimetics, intracellular reduction of the manganese ion can increase lipophilicity, leading to enhanced cellular accumulation.[[“]]

Proposed Cellular Uptake Workflow

The following diagram illustrates a hypothetical workflow for investigating the cellular uptake of this compound, based on established methodologies for studying metal-based drugs.

Caption: Proposed experimental workflow for studying the cellular uptake of this compound.

Tissue Distribution

Preclinical studies in mice have shown that this compound administration can protect against radiation-induced damage in the tongue and lungs, suggesting distribution to these tissues.[14] Furthermore, clinical and preclinical data indicate a protective effect against cisplatin-induced kidney injury, implying that this compound or its metabolites accumulate or exert activity in the kidneys.[15][16][17]

Studies on other manganese-based compounds, such as those used as MRI contrast agents, have shown accumulation in specific brain regions, including the hippocampus, thalamus, and cerebellum, as well as in the kidneys.[18] Whether this compound exhibits a similar distribution pattern in the brain requires further investigation.

Hypothetical Biodistribution Study Protocol

A typical preclinical study to determine the tissue distribution of this compound would involve the following steps:

-

Animal Model: Utilize a relevant animal model, such as mice or rats.

-

Administration: Administer this compound via a clinically relevant route (e.g., intravenous or intraperitoneal injection).[19][20][21]

-

Time Points: Euthanize cohorts of animals at various time points post-administration (e.g., 1, 4, 24, 48 hours).

-

Tissue Collection: Collect various tissues of interest, including blood, oral mucosa, salivary glands, kidneys, liver, lungs, brain, and tumor tissue (if applicable).

-

Sample Preparation: Homogenize the collected tissues.

-

Quantification: Determine the concentration of manganese in each tissue sample using a validated analytical method such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[22][23][24]

-

Data Analysis: Calculate the concentration of this compound per gram of tissue at each time point to determine the biodistribution profile.

Subcellular Localization

The subcellular localization of this compound has not been definitively established. However, as a SOD mimetic that targets superoxide, a primary product of mitochondrial respiration, it is hypothesized that it may accumulate in mitochondria. Evidence from studies on other manganese-based SOD mimetics supports mitochondrial localization.[3][7]

Experimental Approach for Subcellular Localization

Determining the subcellular distribution of this compound would likely involve the following experimental protocol:

-

Cell Culture and Treatment: Treat cultured cells with this compound.

-

Subcellular Fractionation: Lyse the cells and perform differential centrifugation to separate cellular components into fractions (e.g., nuclear, mitochondrial, cytosolic, and microsomal fractions).

-

Quantification: Measure the manganese concentration in each fraction using ICP-MS.

-

Microscopy: Alternatively, fluorescently tagged analogs of this compound could be synthesized to visualize its subcellular localization using confocal microscopy.

Signaling Pathways

The direct signaling pathways that regulate the cellular uptake of this compound are currently unknown. However, the expression and activity of potential transporters like DMT1 and ZIPs are known to be regulated by various cellular signaling pathways in response to metal ion concentrations and oxidative stress.

The following diagram illustrates a generalized signaling pathway that could potentially influence the expression of manganese transporters, which in turn may affect this compound uptake.

Caption: A generalized signaling pathway for the potential regulation of manganese transporters.

Data Summary

Due to the limited availability of public quantitative data, the following tables are presented as templates for organizing future experimental findings on the cellular uptake and tissue distribution of this compound.

Table 1: In Vitro Cellular Uptake of this compound

| Cell Line | Concentration (µM) | Incubation Time (hours) | Intracellular Manganese (ng/mg protein) |

| Oral Keratinocytes | |||

| Head and Neck SCC | |||

| Normal Fibroblasts |

Table 2: Preclinical Tissue Distribution of this compound

| Tissue | Time Post-Administration (hours) | Concentration (µg/g tissue) |

| Blood | ||

| Oral Mucosa | ||

| Kidney | ||

| Liver | ||

| Lung | ||

| Brain | ||

| Tumor |

Detailed Experimental Protocols

While specific, validated protocols for this compound are not publicly available, the following sections provide detailed methodologies for key experimental techniques that would be employed in its study, based on established practices for similar compounds.

Protocol for Quantification of Intracellular Manganese by ICP-MS

This protocol is adapted from established methods for measuring intracellular metal concentrations.[22][23]

Materials:

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS), metal-free

-

Trypsin-EDTA

-

Nitric acid (trace metal grade)

-

Hydrogen peroxide (30%, trace metal grade)

-

ICP-MS instrument

-

Manganese standard for calibration

Procedure:

-

Cell Seeding: Plate cells in 6-well plates and culture until they reach approximately 80-90% confluency.

-

Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound. Incubate for the specified time points.

-

Washing: Aspirate the treatment medium and wash the cells three times with ice-cold, metal-free PBS to remove any extracellular this compound.

-

Cell Harvesting: Detach the cells using Trypsin-EDTA, then centrifuge to pellet the cells.

-

Cell Lysis and Digestion: Resuspend the cell pellet in a known volume of PBS. Lyse the cells by sonication or freeze-thaw cycles. Digest the cell lysate with a mixture of nitric acid and hydrogen peroxide at an elevated temperature until the solution is clear.

-

ICP-MS Analysis: Dilute the digested samples to a final volume with deionized water. Analyze the samples using an ICP-MS instrument to determine the manganese concentration.

-

Protein Quantification: In a parallel set of wells, determine the total protein content using a standard protein assay (e.g., BCA assay) to normalize the manganese concentration to the amount of cellular protein.

-

Data Calculation: Express the results as nanograms of manganese per milligram of total cellular protein.

Protocol for In Vivo Tissue Distribution Study

This protocol is based on standard pharmacokinetic study designs.

Materials:

-

This compound formulation for injection

-

Animal model (e.g., C57BL/6 mice)

-

Surgical tools for tissue dissection

-

Homogenizer

-

ICP-MS instrument

Procedure:

-

Animal Dosing: Administer a single dose of this compound to the animals via the desired route (e.g., 10 mg/kg, intraperitoneal injection).[19][21]

-

Tissue Collection: At predetermined time points, euthanize the animals and perfuse with saline to remove blood from the tissues. Dissect and collect the tissues of interest.

-

Tissue Weighing and Homogenization: Weigh each tissue sample and homogenize it in a suitable buffer.

-

Digestion: Digest a known weight of the tissue homogenate using concentrated nitric acid and hydrogen peroxide.

-

ICP-MS Analysis: Dilute the digested tissue samples and analyze for manganese content using ICP-MS.

-

Data Calculation: Calculate the concentration of manganese per gram of wet tissue weight.

Conclusion and Future Directions

While the precise mechanisms of cellular uptake and the detailed tissue distribution of this compound remain to be fully elucidated in publicly available literature, this guide provides a framework based on the current understanding of manganese transport and the behavior of similar SOD mimetics. Future research should focus on identifying the specific transporters involved in this compound uptake, quantifying its distribution in various tissues and subcellular compartments, and understanding the signaling pathways that regulate these processes. Such studies will be invaluable for the continued development and optimization of this compound as a therapeutic agent.

References

- 1. Roles of ZIP8, ZIP14, and DMT1 in transport of cadmium and manganese in mouse kidney proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Superoxide Dismutase Administration: A Review of Proposed Human Uses - PMC [pmc.ncbi.nlm.nih.gov]